3-(4-Fluorophenyl)butyryl chloride
Description
3-(4-Fluorophenyl)butyryl chloride is an organofluorine compound characterized by a butyryl chloride backbone substituted with a 4-fluorophenyl group at the third carbon. This compound is primarily utilized in synthetic organic chemistry as an acylating agent or intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity and stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-(4-fluorophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClFO/c1-7(6-10(11)13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
HEHBPNLVFMFXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)Cl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-fluorophenyl)butyryl chloride with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:
Key Findings:
Substituent Position and Electronic Effects :
- The 4-fluorophenyl group in this compound enhances electron withdrawal, increasing its electrophilicity compared to chlorinated analogs like 4-chlorobutyryl chloride . This makes it more reactive in nucleophilic acyl substitutions.
- Chlorine at C4 (as in 4-chlorobutyryl chloride) promotes polychlorination under UV light, leading to mixtures of 3,4-dichloro and 3,3-dichloro derivatives .
Steric and Metabolic Considerations: Compounds with methyl groups (e.g., 2-(4-chlorophenyl)-3-methylbutanoyl chloride) exhibit steric hindrance, slowing reaction kinetics but improving stereochemical control in asymmetric syntheses .
Synthetic Utility :
- This compound is inferred to participate in Friedel-Crafts acylations or peptide couplings, similar to its chlorinated counterparts.
- 4-Chlorobutyryl chloride serves as a model for understanding isomer distribution in chlorination reactions, with 3-chloro isomers dominating early reaction stages .
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